1-Bromo-4-((2-bromoethoxy)methyl)benzene
Description
1-Bromo-4-((2-bromoethoxy)methyl)benzene is a brominated aromatic compound featuring a bromine atom at the para position of the benzene ring and a 2-bromoethoxy methyl substituent. This structure combines halogen reactivity (from bromine) with the steric and electronic effects of the ethoxymethyl group, making it a versatile intermediate in organic synthesis. These compounds are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for constructing complex molecules in pharmaceuticals and materials science .
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-bromoethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGBJBUMWQYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-((2-bromoethoxy)methyl)benzene typically involves the bromination of 4-((2-hydroxyethyl)methyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms in this compound participate in nucleophilic substitutions (SN2), particularly at the primary bromine in the 2-bromoethoxy group. Reaction conditions and outcomes vary based on the nucleophile:
Mechanism : The primary bromine undergoes SN2 displacement due to its steric accessibility. The reaction with phenols under K₂CO₃ catalysis proceeds via deprotonation of the phenol, followed by nucleophilic attack on the 1,2-dibromoethane intermediate .
Elimination Reactions
Under basic conditions, elimination of HBr can occur, forming alkenes:
| Base | Conditions | Product | Notes |
|---|---|---|---|
| NaOH (aq) | Reflux, 6h | 4-((vinyloxy)methyl)benzene | Requires excess base |
| t-BuOK | DMSO, 80°C | Same as above | Faster kinetics |
Example :
This reaction proceeds via a β-elimination mechanism, favored by the electron-withdrawing effect of the benzene ring .
Cross-Coupling Reactions
The compound serves as an electrophilic partner in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | K₂CO₃, DME, 90°C | Biaryl derivatives | 60–75% |
| Nickel-catalyzed reductive coupling | NiCl₂(dme), Mn⁰ | THF, rt | Alkylated aromatics | 50–68% |
Key Insight : The benzylic bromine exhibits higher reactivity in cross-couplings compared to the aryl bromine due to enhanced leaving-group ability .
Radical Reactions
In the presence of initiators like benzoyl peroxide, bromine participates in radical chain mechanisms:
| Initiator | Conditions | Product |
|---|---|---|
| UV light | CCl₄, 60°C | Brominated adducts |
| AIBN | Toluene, 70°C | Polymerized structures |
Example : Radical bromination of the ethoxy chain produces dibromo derivatives, as observed in analogous systems .
Oxidation and Functionalization
The methylene bridge (-CH₂-) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 100°C | 4-((2-bromoethoxy)carbonyl)benzene |
| CrO₃ | Acetic acid, 60°C | Ketone derivatives |
Limitation : Over-oxidation can lead to carboxylic acid formation, requiring careful stoichiometric control .
Scientific Research Applications
1-Bromo-4-((2-bromoethoxy)methyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((2-bromoethoxy)methyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a source of bromine atoms, which can participate in various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of brominated benzene derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Properties
Table 2: Reaction Performance in Cross-Coupling
*Estimated based on analogous reactions.
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., CF₃O) : Increase the electrophilicity of the aromatic ring, accelerating oxidative addition in cross-coupling but may hinder nucleophilic substitution at the benzylic position .
- Electron-Donating Groups (e.g., CH₃O) : Reduce ring electrophilicity but enhance stability of intermediates in radical or SN2 reactions .
Biological Activity
1-Bromo-4-((2-bromoethoxy)methyl)benzene, also known as a bromo-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further research into its pharmacological properties.
The chemical formula for this compound is . The presence of bromine atoms and an ether functionality may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
In studies evaluating the antimicrobial efficacy of bromo-substituted phenolic compounds, it was found that similar derivatives demonstrated significant activity against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antimicrobial potency.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 µg/mL |
| 1-Bromo-4-(2-methoxyethoxy)benzene | E. coli | 15 µg/mL |
| 2-(4-bromophenyl)-N,N-dimethylacetamide | Bacillus subtilis | 12 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of brominated compounds have been documented in several studies. A docking study indicated that similar compounds could inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation.
Case Study: In Vivo Anti-inflammatory Assessment
A study assessed the in vivo anti-inflammatory activity of a series of bromo-substituted compounds, including derivatives similar to this compound. Results indicated a significant reduction in inflammation markers in treated groups compared to controls, supporting its potential use in inflammatory conditions .
Anticancer Potential
Recent research has begun to explore the anticancer potential of bromo-substituted aromatic compounds. Compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Evaluation
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8 µM |
| 1-Bromo-4-(2-methoxyethoxy)benzene | HeLa (cervical cancer) | 12 µM |
| 2-(4-bromophenyl)-N,N-dimethylacetamide | A549 (lung cancer) | 10 µM |
The precise mechanism by which this compound exerts its biological effects requires further elucidation. However, it is hypothesized that its interaction with specific enzymes or receptors could lead to altered signaling pathways involved in inflammation and cell proliferation.
Q & A
Q. What are common synthetic routes for 1-Bromo-4-((2-bromoethoxy)methyl)benzene?
A widely used method involves palladium-catalyzed coupling reactions. For example, analogous brominated benzene derivatives are synthesized via palladium(II) trifluoroacetate with 4,7-diphenyl-1,10-phenanthroline as a ligand in tetrahydrofuran (THF), achieving yields up to 80% . Another multi-step approach involves reacting intermediates like ethyl isonipecotate with halogenated ethane derivatives under controlled conditions, as seen in the synthesis of umeclidinium bromide . Key steps include optimizing catalyst loading, solvent selection (e.g., THF or toluene), and base choice (e.g., triethylamine).
Q. How is spectroscopic characterization performed for this compound?
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) are critical. For brominated analogs, 1H NMR resolves signals for aromatic protons and ethoxy/methylene groups (δ 3.5–4.5 ppm), while 13C NMR confirms quaternary carbons adjacent to bromine atoms. HRMS validates molecular formulae (e.g., C9H9Br2 for related compounds) . X-ray crystallography may also determine dihedral angles between substituents (e.g., 14.9° for nitro groups in similar structures) .
Q. What safety precautions are essential during handling?
While direct safety data for this compound is limited, brominated aromatics generally require strict precautions:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid skin contact due to potential toxicity (H300-H302 codes) .
- Store in inert, airtight containers away from light and moisture.
Advanced Questions
Q. How can palladium-catalyzed coupling reactions be optimized for this compound?
Key parameters include:
- Catalyst system : Pd(CF3COO)2 with bidentate ligands (e.g., 4,7-diphenyl-1,10-phenanthroline) enhances stability and activity .
- Solvent effects : Polar aprotic solvents (THF, DMF) improve reaction rates.
- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
- Base selection : Triethylamine or NaHCO3 minimizes acid byproducts.
- Scalability : Continuous flow systems reduce decomposition risks in large-scale syntheses .
Q. What challenges arise in analyzing byproducts or impurities?
Byproducts often stem from:
- Incomplete halogenation : Residual starting materials detected via GC-MS or HPLC.
- Oxidative side reactions : Bromine displacement by hydroxyl groups, identified by 19F NMR in trifluoromethyl-containing analogs .
- Isomeric mixtures : E/Z isomers in vinyl ether derivatives require chiral columns or NOE NMR for resolution .
Q. How does this compound participate in cross-coupling reactions for drug synthesis?
Its dual bromine sites enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
